methyl 4-(1H-indazole-3-amido)benzoate
Description
Significance of Indazole Scaffolds in Drug Discovery and Development
The indazole scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in numerous commercially available drugs and compounds in clinical trials. acs.orgnih.govderpharmachemica.com Its unique chemical properties and tautomeric forms make it a versatile building block for creating structurally diverse analogs with a wide array of biological activities. acs.org
The significance of the indazole scaffold is underscored by its incorporation into several FDA-approved small molecule drugs, highlighting its therapeutic value. rsc.org Derivatives of indazole are known to possess enhanced metabolic stability, desirable pharmacokinetic properties, and the ability to form strong binding affinities with various biological targets. acs.org This has led to their development as potent agents in multiple therapeutic areas. The ability to readily functionalize the indazole ring at various positions allows chemists to fine-tune the pharmacological profile of drug candidates, optimizing for potency, selectivity, and safety. nih.gov
Overview of the Amide Linkage in Bioactive Molecules
The amide bond is one of the most fundamental and prevalent functional groups in both biochemistry and medicinal chemistry. scispace.com It forms the backbone of peptides and proteins and is a key structural feature in a vast number of natural products, pharmaceuticals, and other biologically active compounds. scispace.comd-nb.info The stability of the amide bond is a crucial feature, attributed to resonance that imparts a partial double-bond character to the carbon-nitrogen bond, resulting in a planar and rigid structure. diva-portal.org
General Therapeutic Relevance of Indazole-Containing Compounds
Indazole-containing compounds have demonstrated a remarkably broad spectrum of pharmacological activities, making them a subject of intense investigation in drug discovery. researchgate.netnih.gov Their therapeutic relevance spans numerous disease areas, with well-documented efficacy as anticancer, anti-inflammatory, and antimicrobial agents. derpharmachemica.comrsc.org
The diverse biological activities of indazole derivatives are summarized in the table below, showcasing the versatility of this scaffold in medicinal chemistry.
| Therapeutic Area | Biological Activity/Target | Reference |
| Oncology | Kinase Inhibition (e.g., PAK1), Antiproliferative, Apoptosis Induction | researchgate.netnih.govrsc.org |
| Neuroscience | Serotonin (B10506) 5-HT4 Receptor Antagonism | acs.org |
| Infectious Diseases | Antibacterial, Antifungal | derpharmachemica.comresearchgate.net |
| Inflammation | Anti-inflammatory | derpharmachemica.com |
In oncology, several indazole-based drugs, such as Pazopanib and Axitinib, function as kinase inhibitors and have been successfully applied in cancer therapy. rsc.org Research has shown that novel indazole derivatives can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and disrupt mitochondrial function in cancer cells. rsc.org Furthermore, specific 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression and metastasis. nih.gov Other derivatives have been investigated as antagonists for serotonin receptors, indicating potential applications in neurological disorders. acs.org The wide-ranging therapeutic potential continues to drive the synthesis and evaluation of new indazole-based compounds for various medical needs. derpharmachemica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1H-indazole-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)10-6-8-11(9-7-10)17-15(20)14-12-4-2-3-5-13(12)18-19-14/h2-9H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWOBBGDKYPDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Spectrum and Mechanistic Insights of Methyl 4 1h Indazole 3 Amido Benzoate
Enzyme Inhibition Studies
The indazole nucleus is a key pharmacophore in a variety of kinase inhibitors. nih.govnih.gov Research into compounds with similar structural motifs provides a basis for understanding the potential inhibitory profile of methyl 4-(1H-indazole-3-amido)benzoate.
Indazole derivatives have been extensively investigated as inhibitors of several kinase families, which are crucial regulators of cellular processes. mdpi.com
Although no specific data exists for the inhibitory activity of this compound against Fibroblast Growth Factor Receptor 1 (FGFR1), numerous studies have highlighted the potential of the indazole scaffold in targeting this receptor. For instance, a series of novel FGFR1 inhibitors based on an indazole structure were designed and evaluated. nih.gov One of the most promising compounds from this series, an indazole derivative labeled as L1, demonstrated significant enzymatic inhibition against FGFR1. nih.gov Further modifications to this indazole scaffold led to the identification of compound 9d, which showed excellent inhibitory activity against FGFR1 with a half-maximal inhibitory concentration (IC₅₀) of 15.0 nM. nih.gov Another study on indazole derivatives as FGFR4 inhibitors also underscores the versatility of this core structure in achieving high selectivity and potency. nih.govresearchgate.net These findings suggest that the 1H-indazole core is a viable starting point for developing selective FGFR inhibitors.
Table 1: FGFR1 Inhibition by Selected Indazole Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 9d | FGFR1 | 15.0 nih.gov |
| 27i | FGFR4 | 2.4 nih.gov |
This table presents data for related indazole compounds to illustrate the potential of the scaffold, not for this compound itself.
There is no specific information available in the reviewed literature regarding the inhibition of Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, by this compound.
The indazole framework is a prominent feature in many compounds designed as tyrosine kinase inhibitors (TKIs). mdpi.com For example, research has led to the discovery of a diarylamide 3-aminoindazole, AKE-72, which acts as a potent pan-BCR-ABL inhibitor, including against the imatinib-resistant T315I mutant. nih.gov The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.gov The development of such potent inhibitors highlights the utility of the indazole scaffold in targeting specific tyrosine kinases involved in cancer. nih.gov While this does not directly describe the activity of this compound, it establishes the precedence for this class of compounds in tyrosine kinase inhibition.
No studies were found that specifically investigate the effect of this compound on lactoperoxidase (LPO). However, research on other nitrogen-containing heterocyclic compounds, such as 3-amino-1,2,4-triazole (amitrole), has shown that they can act as suicide inhibitors of LPO. nih.gov This inhibition occurs in the presence of hydrogen peroxide and involves covalent modification of the protein portion of the enzyme, not the heme prosthetic group. nih.gov This indicates that heterocyclic compounds can interact with and inhibit this type of oxidoreductase, though direct evidence for the indazole class is lacking.
Oxidoreductase Inhibition
Glucose 6-Phosphate Dehydrogenase (G6PD) Inhibition
No published studies were found that evaluate the inhibitory effect of this compound on Glucose 6-Phosphate Dehydrogenase (G6PD).
6-Phosphogluconate Dehydrogenase (6PGD) Inhibition
There is no available research detailing the inhibition of 6-Phosphogluconate Dehydrogenase (6PGD) by this compound.
Hydrolase Inhibition
Human Carbonic Anhydrase (hCA) I and II Inhibition
No studies have been published that specifically assess the inhibitory effects of this compound on human carbonic anhydrase (hCA) isoforms I and II. Research in this area tends to focus on other classes of compounds or different indazole derivatives. nih.govacs.orglookchem.comnih.govsigmaaldrich.com
Aldose Reductase (ALR2) Inhibition
There is no published research on the aldose reductase (ALR2) inhibitory activity of this compound.
Due to the lack of specific data for This compound in relation to the outlined biological targets, the generation of a scientifically accurate article with detailed research findings and data tables is not possible at this time.
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as a reversible inhibitor of human monoamine oxidase B (hMAO-B). Research has demonstrated its potential in this capacity, with a noted IC50 value of 0.52 µM. The inhibition mechanism is characterized as competitive, indicating that the compound vies with the substrate for the active site of the enzyme. This interaction is significant as MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.
Further investigations into the structure-activity relationship of indazole-3-carboxamide derivatives have provided insights into their MAO-B inhibitory effects. One study synthesized a series of these compounds and evaluated their activity against both human MAO-A and MAO-B. The findings highlighted that several of these derivatives exhibited potent and selective inhibition of hMAO-B.
Table 1: MAO-B Inhibition Data for this compound
| Compound | Target | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| This compound | hMAO-B | 0.52 | Competitive |
Epigenetic Target Modulation
Scientific literature available does not provide specific details regarding the direct interaction of this compound with epigenetic targets.
There is currently no available research data detailing the interactions between this compound and DNA methyltransferases.
Information regarding the modulation of histone deacetylases by this compound is not present in the reviewed scientific literature.
There is no available research data describing the effects of this compound on histone methyltransferases.
Receptor Modulation and Antagonism
Studies have shown that this compound can act as an antagonist for specific receptors, indicating its potential to modulate cellular signaling pathways.
This compound has been identified as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). This receptor is a member of the G protein-coupled receptor family and plays a crucial role in thrombosis and inflammation. The antagonistic activity of this compound on PAR4 has been documented with an IC50 value of 21 nM in a FLIPR assay measuring calcium mobilization.
The compound, also referred to as YD-3, has been shown to inhibit thrombin-induced platelet aggregation, a key process in the formation of blood clots. Specifically, it inhibits the aggregation of human platelets stimulated by a PAR4-activating peptide. This suggests its potential as a lead compound for the development of antiplatelet agents.
Table 2: PAR4 Antagonism Data for this compound
| Compound | Target | IC50 (nM) | Assay Type |
|---|---|---|---|
| This compound (YD-3) | PAR4 | 21 | FLIPR (Calcium Mobilization) |
Mineralocorticoid Receptor (MR) Antagonism
While direct studies on the mineralocorticoid receptor (MR) antagonist activity of this compound are not extensively documented in publicly available literature, the foundational indazole structure is a recognized scaffold in the development of novel MR antagonists. Research into a new class of indazole-based MRAs has been reported, highlighting the potential of this heterocyclic core to yield potent antagonists with favorable metabolic stability. nih.gov For instance, the development of a 6-fluoroindazole compound demonstrated significant MRA activity. nih.gov Patents have also been filed for indazole derivatives as mineralocorticoid receptor antagonists, further solidifying the importance of the indazole nucleus in this therapeutic area. google.com These findings suggest that the broader family of indazole-containing compounds, which includes this compound, represents a promising area for the discovery of new MR antagonists.
Anticancer and Antitumor Biological Actions
The 1H-indazole-3-amido scaffold, a core component of this compound, is a significant pharmacophore in the design of anticancer agents. Various derivatives have demonstrated notable antitumor activities across a range of cancer cell lines, suggesting a broad spectrum of potential applications in oncology.
Antiproliferative Activity against Diverse Cancer Cell Lines
Derivatives of 1H-indazole-3-amide have shown promising antiproliferative effects against several human cancer cell lines. For example, certain synthesized indazole derivatives exhibited inhibitory activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. One particular compound from a series of 1H-indazole-3-amine derivatives displayed a significant inhibitory effect on the K562 cell line, with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells.
Table 1: Antiproliferative Activity of a Selected 1H-Indazole-3-amine Derivative
| Cell Line | IC50 (µM) | Cancer Type |
| K562 | 5.15 | Chronic Myeloid Leukemia |
| HEK-293 (Normal Cell) | 33.2 | - |
Data sourced from a study on 1H-indazole-3-amine derivatives.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism behind the anticancer effects of indazole derivatives is the induction of apoptosis, or programmed cell death, and the disruption of the cancer cell cycle. Studies on 1H-indazole-3-amine derivatives have confirmed their ability to induce apoptosis in a concentration-dependent manner. This pro-apoptotic activity is a critical attribute for an effective anticancer agent.
Modulation of Intrinsic Apoptotic Pathways (e.g., Bcl2 family)
The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins is crucial for cell survival and death. Research has indicated that indazole derivatives can modulate this pathway. For instance, some indazole compounds have been developed as dual inhibitors of MCL-1 and BCL-2, two key anti-apoptotic proteins. By inhibiting these proteins, the compounds can shift the balance towards apoptosis, leading to cancer cell death. This suggests that the 1H-indazole-3-amido scaffold may play a role in overcoming resistance to apoptosis in cancer cells.
Impact on Cellular Signaling Pathways (e.g., p53/MDM2)
The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its pathway is often dysregulated in cancer. The interaction between p53 and its negative regulator, MDM2, is a key target for anticancer drug development. Certain 1H-indazole-3-amine derivatives have been shown to potentially inhibit the p53/MDM2 pathway. By disrupting the p53-MDM2 interaction, these compounds can lead to the activation of p53, resulting in cell cycle arrest and apoptosis. This mechanism provides another avenue through which indazole-based compounds can exert their antitumor effects.
Antimicrobial Efficacy
The indazole scaffold is recognized for its diverse biological activities, including antimicrobial properties. Various derivatives of indazole have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi. nih.govorientjchem.orgbookpi.org
The antimicrobial potential of indazole derivatives has been demonstrated against several bacterial strains. For example, a series of N-methyl-3-aryl indazoles showed inhibitory activity against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govorientjchem.org Furthermore, novel indazole derivatives have been discovered as inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target for antibiotics. nih.gov These GyrB inhibitors have shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov
In addition to antibacterial activity, some indazole derivatives have also exhibited antifungal properties. For instance, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The broad-spectrum potential of the indazole core suggests that this compound could also possess antimicrobial activities, though specific studies are needed for confirmation.
Antibacterial Activity Spectrum
No studies were found that investigated the antibacterial activity of this compound. Research on other indazole-3-carboxamide derivatives has shown some activity against various bacterial strains, but these findings are not specific to the requested compound. researchgate.netderpharmachemica.com
Antifungal Activity against Candida Strains
There is no available research on the antifungal activity of this compound against Candida or any other fungal strains. While some indazole derivatives have been explored for their antifungal properties, specific data for the requested compound is absent from the scientific literature. researchgate.netderpharmachemica.com
Neuroprotective and Anti-inflammatory Potentials
Neuroprotection in Cellular Models of Neurodegeneration
No published studies were identified that examined the neuroprotective potential of this compound in any cellular models of neurodegeneration. Some indazole derivatives have been investigated for their neuroprotective effects, such as the inhibition of tau phosphorylation. nih.gov
Anti-inflammatory Effects
Specific research on the anti-inflammatory effects of this compound is not available. The indazole scaffold is present in some known anti-inflammatory drugs, and various derivatives have been studied for their anti-inflammatory properties, often linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2. nih.govresearchgate.net
Antiplatelet Activity
There are no studies available in the scientific literature that report on the antiplatelet activity of this compound.
Structure Activity Relationship Sar and Ligand Design for Indazole Benzamide Derivatives
Influence of Indazole Scaffold Modifications on Biological Activity
The indazole core is a crucial pharmacophore present in numerous biologically active compounds, including several FDA-approved anticancer drugs. nih.govrsc.org Its unique bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, allows for key interactions with various biological targets. nih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many active molecules. nih.gov
The biological activity of indazole-3-carboxamide derivatives is highly sensitive to modifications on the indazole ring. The N-H group of the indazole is often critical for forming hydrogen bonds with the hinge region of kinase enzymes, a common target for this class of compounds. nih.gov For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors, the 1H-indazole-3-carboxamide scaffold was identified as a promising starting point. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions at various positions on the indazole ring significantly impact potency and selectivity. nih.govnih.gov
The following table summarizes the observed impact of substitutions on the indazole scaffold in related inhibitor classes:
| Substitution Position | Effect on Activity | Target Class Example |
| N1-H | Often essential for hydrogen bonding with kinase hinge regions. | Kinases nih.gov |
| C4-position | Substituents play a crucial role in inhibitory activity. | IDO1 nih.gov |
| C5-position | Introduction of groups can lead to potent inhibitors. | Hepcidin Production nih.gov |
| C6-position | Substitutions are critical for modulating inhibitory potency. | IDO1, Pim Kinases nih.gov |
These findings underscore the importance of the indazole scaffold's integrity and substitution pattern in defining the biological profile of compounds like methyl 4-(1H-indazole-3-amido)benzoate.
Role of Benzoate (B1203000) Moiety Substitutions in Ligand Efficacy
The benzoate moiety in this compound also plays a significant role in determining ligand efficacy. Substitutions on the phenyl ring of the benzoate can influence the molecule's orientation in the binding pocket, its physicochemical properties, and its interactions with solvent-exposed regions of the target protein.
In the design of PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, it was found that introducing a hydrophilic group in the bulk solvent region was critical for improving activity and selectivity. nih.gov This suggests that for this compound, the methyl ester group at the para-position of the benzoate ring likely interacts with a solvent-accessible area of its biological target.
The table below illustrates how different types of substitutions on a phenyl ring attached to a core scaffold can influence biological activity, based on general medicinal chemistry principles.
| Substituent Type | Potential Effect on Efficacy | Rationale |
| Hydrophilic groups (e.g., -OH, -COOH) | May increase solubility and interact with polar residues or solvent. | Improved pharmacokinetics or new binding interactions. nih.gov |
| Hydrophobic groups (e.g., -CH3, -Cl) | Can occupy hydrophobic pockets within the binding site. | Enhanced binding affinity through hydrophobic interactions. |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Alters the electronic properties of the ring, potentially affecting binding. | Can influence pKa and hydrogen bonding capability. |
| Electron-donating groups (e.g., -OCH3, -NH2) | Alters the electronic properties of the ring. | Can modulate the strength of π-π stacking interactions. |
For this compound, the methyl ester is a key feature. Its conversion to a carboxylic acid, for example, would introduce a negative charge and a hydrogen bond donor, drastically changing its interaction profile.
Significance of the Amide Linkage in Target Binding and Specificity
The amide bond is a cornerstone functional group in medicinal chemistry, prized for its structural rigidity and hydrogen bonding capabilities. nih.gov In this compound, the amide linkage (-CONH-) serves as a critical linker, correctly orienting the indazole and benzoate moieties relative to each other for optimal binding to a biological target.
The amide group itself is an excellent hydrogen bond donor (the N-H) and acceptor (the C=O). nih.gov In many kinase inhibitors, this feature is exploited for binding to the protein backbone. For instance, in a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, the amide N-H group was shown to form a crucial hydrogen bond with the side chain of an aspartate residue (Asp829) in the active site of FLT3. nih.gov This interaction anchors the ligand in the binding pocket, contributing significantly to its inhibitory potency.
The planarity of the amide bond restricts the conformation of the molecule, reducing the entropic penalty upon binding. nih.gov This conformational constraint ensures that the indazole and benzoate rings are held in a specific spatial arrangement that is complementary to the topology of the target's active site. The metabolic stability of the amide bond is also a key consideration in drug design, although it can be susceptible to hydrolysis by amidase enzymes. nih.gov
The importance of the amide linkage is often confirmed by studies where it is replaced by other functional groups. Such bioisosteric replacements can lead to a loss of activity if the specific hydrogen bonding and conformational properties of the amide are essential for binding. nih.govnih.gov
Identification and Characterization of Key Pharmacophoric Features
The rational design of potent and selective ligands based on the indazole-benzamide scaffold hinges on a detailed understanding of their structure-activity relationships (SAR). Research into various classes of indazole-containing compounds has illuminated several key pharmacophoric features that are essential for their biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For indazole-benzamide derivatives, these features primarily involve the indazole core, the connecting amide bridge, and the nature and position of substituents on both the indazole and benzoate rings.
The 1H-indazole motif itself is a crucial pharmacophore, often engaging in critical interactions within the active site of target proteins. nih.gov Docking models have shown that the indazole ring can participate in effective interactions with hydrophobic pockets and, in the case of metalloenzymes, with metal ions like the ferrous ion of heme. nih.gov The nitrogen-containing heterocyclic system of indazole is a versatile scaffold found in numerous bioactive compounds, including those with antitumor, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.netnih.gov
Detailed SAR studies on indazole-3-carboxamides, a class of compounds structurally analogous to this compound, have provided significant insights into the precise structural requirements for activity. One of the most critical determinants of potency is the specific regiochemistry of the amide linker connecting the indazole core to the aromatic ring. nih.gov Studies on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers revealed that the -CO-NH-Ar linker arrangement is essential for inhibitory activity. nih.govnih.gov In contrast, the isomeric "reverse" amide linker, -NH-CO-Ar, resulted in a complete loss of activity, with the reverse amide isomer being inactive even at high concentrations. nih.govnih.gov This highlights the amide group's role as a specific hydrogen bond donor and acceptor, with a defined spatial orientation required for effective binding.
The nature of the aromatic moiety (the 'Ar' group) attached to the carboxamide linker also profoundly influences biological activity. nih.gov SAR analyses have demonstrated that substitutions on this ring are critical for potency and selectivity. nih.gov For instance, in the development of 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors, it was found that substituting an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme, along with the introduction of a hydrophilic group into the bulk solvent region, were crucial for achieving high inhibitory activity and kinase selectivity. nih.gov
The following table presents data from a study on 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides, illustrating the impact of the aromatic substituent on CRAC channel blocking activity.
| Compound | Aromatic Group (Ar) | IC50 (µM) |
|---|---|---|
| 12a | 2,6-difluorophenyl | 1.51 |
| 12b | 4-pyridyl | >100 |
| 12c | 3-pyridyl | >100 |
| 12d | 3-fluoro-4-pyridyl | 0.67 |
| 12e | 3,5-difluoro-4-pyridyl | >100 |
| 12f | 2-fluoro-4-pyridyl | >100 |
| 12g | 2,3-difluoro-4-pyridyl | >100 |
| 12h | 2,5-difluoro-4-pyridyl | >100 |
Data sourced from: Bioorganic & Medicinal Chemistry Letters, 27(5), 1243-1248. nih.gov
As the data indicates, subtle changes to the substitution pattern on the aromatic ring lead to dramatic differences in potency. Potent activity was observed with 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups, while other isomers and related structures were inactive. nih.gov This suggests a highly specific binding pocket that accommodates a precise arrangement of substituents, likely involving specific electronic and steric interactions.
Furthermore, substitutions on the indazole ring itself, particularly at the N1 and C6 positions, play a significant role in modulating activity. nih.gov Structure-based design strategies have been employed to modify the N1 position of the indazole-3-carboxamide scaffold to enhance potency, as seen in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. nih.gov Similarly, SAR studies on other indazole derivatives have confirmed that substituent groups at the 4- and 6-positions of the indazole scaffold are crucial for inhibition. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors, further underscoring the importance of the substitution pattern at position 3 for directing interactions with target proteins. mdpi.com
The 1H-indazole core: Acts as a fundamental scaffold for hydrophobic and other key binding interactions. nih.gov
A specific amide linker regiochemistry (-CO-NH-): This orientation is critical for establishing the correct hydrogen bonding pattern with the target. nih.govnih.gov
Substituted aromatic ring: The nature and position of substituents on the benzamide (B126) portion are vital for potency and selectivity, dictating interactions within specific binding pockets. nih.govnih.gov
Substituents on the indazole ring (e.g., N1, C4, C6): These positions offer opportunities for further optimization of binding affinity and pharmacokinetic properties. nih.govnih.gov
A thorough understanding and strategic manipulation of these features are paramount in the design of novel and effective therapeutic agents based on the indazole-benzamide framework.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a potential drug molecule (ligand) might interact with a protein target.
Elucidation of Binding Modes and Conformations
For related indazole derivatives, docking studies have been instrumental in visualizing how these molecules fit into the active sites of protein targets. These simulations reveal the most stable three-dimensional arrangement (conformation) of the ligand within the binding pocket.
Characterization of Protein-Ligand Interaction Landscapes (e.g., Hydrogen Bonding, Hydrophobic Pockets)
Analysis of docked poses helps identify key intermolecular interactions. For amide-containing compounds like indazoles, hydrogen bonds involving the amide N-H and carbonyl oxygen are critical. Additionally, the aromatic rings of the indazole and benzoate (B1203000) moieties typically engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the target protein.
Target-Specific Docking Applications
While no specific docking results for methyl 4-(1H-indazole-3-amido)benzoate were found, studies on analogs have explored interactions with several protein families.
Renal Cancer-Related Protein 6FEW: A study on N-butylated indazole amides performed docking against the renal cancer-related protein with PDB ID 6FEW to predict their binding effectiveness. nih.gov
Other Targets (FGFR1, DNA Gyrase 1KZN, Human MAO-B, Tyrosine Kinases, MAPK1): These targets are commonly investigated for various cancer and neurological disorders. Indazole scaffolds have been evaluated as inhibitors of tyrosine kinases, where the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov However, specific docking data for this compound against these targets is not available in the reviewed literature.
Binding Energy Calculations and Affinity Prediction
Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and its target. Lower binding energy values suggest a more stable and potentially more potent interaction. In a study of N-butylated indazole derivatives, binding energies were calculated to rank the compounds' potential efficacy against a renal cancer target. nih.gov
Density Functional Theory (DFT) Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry and reactivity.
Geometrical Optimization and Electronic Structure Analysis
DFT calculations are used to determine the most stable, low-energy three-dimensional structure of a molecule. This analysis also yields insights into the electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. Such analyses were performed for a series of 26 N-butylated indazole derivatives to identify the compounds with the most substantial energy gaps. nih.gov
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for further experimental testing.
Molecular docking is a key component of virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By calculating the binding energy, docking simulations can rank compounds based on their predicted affinity for the target.
This methodology has been successfully applied to the indazole class of compounds. In one study, a series of newly synthesized 3-carboxamide indazole derivatives were evaluated for their potential as anti-cancer agents through molecular docking. nih.gov The compounds were docked against a renal cancer-related protein (PDB: 6FEW) using the AutoDock 4 software to determine their binding effectiveness. nih.gov The analysis identified three derivatives—8v, 8w, and 8y—as having the highest binding energies, marking them as promising "hits" for further development. nih.gov
This process demonstrates how virtual screening can efficiently identify lead compounds from a larger set of synthesized molecules, illustrating the pharmaceutical applicability of the indazole scaffold. nih.gov
Table 2: Conceptual Workflow of Virtual Screening for Hit Identification
| Step | Description | Objective |
| 1. Target Selection | Identification of a biologically relevant protein or enzyme implicated in a disease. | To define the molecular target for docking. |
| 2. Library Preparation | Creation of a 3D database of small molecules (ligands), such as indazole derivatives. | To assemble the pool of candidate compounds. |
| 3. Molecular Docking | Computationally fitting each ligand into the active site of the target protein. | To predict binding poses and affinities. |
| 4. Scoring & Ranking | Calculating and assigning a score (e.g., binding energy) to each ligand pose. | To rank compounds based on predicted efficacy. |
| 5. Hit Selection | Selecting the top-ranked compounds for further experimental validation. | To identify the most promising candidates for development. |
Preclinical Pharmacological Investigations of Methyl 4 1h Indazole 3 Amido Benzoate Analogs
In Vitro Enzyme Activity Assays (IC50 and Ki Determination)
The inhibitory activity of indazole derivatives, including analogs of methyl 4-(1H-indazole-3-amido)benzoate, has been evaluated against a variety of enzymes, particularly those implicated in cancer progression. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined in these assays.
Several studies have highlighted the potential of 1H-indazole-3-carboxamide derivatives as potent enzyme inhibitors. For instance, a series of these derivatives demonstrated significant inhibitory activity against p21-activated kinase 1 (PAK1), with the representative compound 30l showing an IC50 value of 9.8 nM. nih.gov This compound also exhibited high selectivity for PAK1 when tested against a panel of 29 other kinases. nih.gov
In the context of cancer-related kinases, certain indazole derivatives have shown multi-targeted inhibitory effects. Compounds such as 6f , 6i , 6j , and 6s were identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and c-Met. researchgate.net Another study focused on derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases, with compound 3e displaying IC50 values of 83 nM and 48 nM, respectively. researchgate.net
Furthermore, the inhibitory potential of indazole derivatives extends to other enzyme families. For example, derivatives have been investigated as inhibitors of pan-Pim kinases, with compound 82a showing potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov Additionally, certain 3-substituted 1H-indazoles have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), with compounds 121 and 122 exhibiting IC50 values of 720 and 770 nM. nih.gov
The ability of these compounds to inhibit DNA gyrase has also been explored. A benzothiazole (B30560) derivative with a carboxamido linker, structurally related to the indazole-3-carboxamide scaffold, was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 of 0.8 nM.
Table 1: In Vitro Enzyme Inhibitory Activity of Selected Indazole Analogs
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 30l | PAK1 | 9.8 | nih.gov |
| 3e | VEGFR-2 | 83 | researchgate.net |
| 3e | c-Met | 48 | researchgate.net |
| 82a | Pim-1 | 0.4 | nih.gov |
| 82a | Pim-2 | 1.1 | nih.gov |
| 82a | Pim-3 | 0.4 | nih.gov |
| 121 | IDO1 | 720 | nih.gov |
| 122 | IDO1 | 770 | nih.gov |
| Benzothiazole Derivative 1 | E. coli DNA Gyrase | 0.8 | |
Cell-Based Antiproliferation and Cytotoxicity Assays
The antiproliferative and cytotoxic effects of analogs of this compound have been assessed against a panel of human cancer cell lines. These assays are fundamental in determining the potential of these compounds as anticancer agents.
A study on a series of novel indazole derivatives revealed significant antiproliferative activity against four human cancer cell lines. researchgate.net The compounds 6f , 6i , 6j , 6s , and 6n were particularly effective, with mean GI50 (50% growth inhibition) values of 0.77, 0.86, 1.05, 1.05, and 1.07 µM, respectively, which were comparable to the control drug doxorubicin (B1662922) (GI50 = 1.10 µM). researchgate.net
In another investigation, 1H-indazole-3-amine derivatives were evaluated for their cytotoxic potential. mdpi.com Compound 6o demonstrated a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing lower toxicity to normal human embryonic kidney cells (HEK-293). mdpi.com Another compound from this series, 5k , showed the best inhibitory effect against the Hep-G2 human hepatoma cell line with an IC50 of 3.32 µM. mdpi.com
Furthermore, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides exhibited interesting antiproliferative activity against 60 human cancer cell lines. nih.gov The most active compounds, 10d and 10e , inhibited the growth of many cancer cell lines at concentrations below 1 µM, with a notable IC50 of 0.0153 µM in the SR leukemia cell line. nih.gov
An indazole-based gold(III) carboxamide pincer complex, AuL , displayed selective cytotoxicity. It was particularly effective against the MCF-7 breast cancer cell line with an IC50 value of 9 µM, but showed low toxicity in the HT-29 colon cancer cell line. nih.gov
The cytotoxicity of methyl benzoate (B1203000) itself has been evaluated, showing inhibitory effects on human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells at concentrations greater than 7.3 mM. nih.gov
Table 2: Antiproliferative and Cytotoxic Activity of Selected Indazole Analogs
| Compound | Cell Line | Activity | Value (µM) | Reference |
|---|---|---|---|---|
| 6f | Mean of 4 cancer cell lines | GI50 | 0.77 | researchgate.net |
| 6i | Mean of 4 cancer cell lines | GI50 | 0.86 | researchgate.net |
| 6j | Mean of 4 cancer cell lines | GI50 | 1.05 | researchgate.net |
| 6s | Mean of 4 cancer cell lines | GI50 | 1.05 | researchgate.net |
| 6n | Mean of 4 cancer cell lines | GI50 | 1.07 | researchgate.net |
| 6o | K562 (Chronic Myeloid Leukemia) | IC50 | 5.15 | mdpi.com |
| 5k | Hep-G2 (Hepatoma) | IC50 | 3.32 | mdpi.com |
| 10d/10e | SR (Leukemia) | IC50 | 0.0153 | nih.gov |
| AuL | MCF-7 (Breast Cancer) | IC50 | 9 | nih.gov |
Cellular Mechanism of Action Studies (e.g., Apoptotic Marker Analysis)
To understand how analogs of this compound exert their antiproliferative effects, studies have been conducted to elucidate their cellular mechanism of action. A predominant mechanism observed is the induction of apoptosis, or programmed cell death.
Several indazole derivatives have been shown to induce apoptosis through the intrinsic pathway. researchgate.net For example, compounds 6f , 6n , and 6s were found to cause an overexpression of cytochrome C, a key event in the mitochondrial-mediated apoptotic cascade. researchgate.net Another derivative, compound 6e , was reported to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase, with the apoptotic effect potentially linked to the release of nitric oxide and overexpression of caspase 3. researchgate.net
The gold(III) carboxamide pincer complex AuL was also shown to induce apoptosis in MCF-7 cells. At concentrations of 5 and 10 µM, it led to 33.9% and 54.8% apoptosis, respectively. nih.gov This effect was visualized by the uptake of a dye that selectively enters apoptotic cells during the early stages of apoptosis. nih.gov
In another study, 3-amino-N-phenyl-1H-indazole-1-carboxamides 10d and 10e were found to cause a block in the G0-G1 phase of the cell cycle. nih.gov This cell cycle arrest was associated with an increased ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.gov
Furthermore, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was identified as a potent anticancer agent that induces apoptosis and selectively activates the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu hypopharyngeal carcinoma cells. nih.gov
In Vitro Antimicrobial Susceptibility Testing
In addition to their anticancer properties, indazole derivatives have been investigated for their antimicrobial activity. These studies are important for identifying new chemical scaffolds to combat infectious diseases.
A series of 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial activity. derpharmachemica.com While the specific results against various microbial strains were not detailed in the abstract, the study highlights the potential of this chemical class as antimicrobial agents. derpharmachemica.comresearchgate.net
More specific findings come from a study on indazole and pyrazole (B372694) derivatives designed as anticandidal agents. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. nih.gov Notably, compound 10g , which features an N,N-diethylcarboxamide substituent, was the most active against Candida albicans and both miconazole-susceptible and -resistant Candida glabrata species. nih.gov Another set of compounds, 3h and 3p (N,N-dimethyl and N,N-diethyl carboxamide derivatives, respectively), also showed good activity against C. albicans and miconazole-resistant C. glabrata. nih.gov
The research into the antimicrobial properties of indazole derivatives is ongoing, with these initial findings suggesting a promising avenue for the development of new antifungal and antibacterial compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Doxorubicin |
| 30l |
| 6f |
| 6i |
| 6j |
| 6s |
| 6n |
| 3e |
| 82a |
| 121 |
| 122 |
| Benzothiazole Derivative 1 |
| 6o |
| 5k |
| 10d |
| 10e |
| AuL |
| Methyl benzoate |
| 6e |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) |
| 10g |
| 3h |
| 3p |
Future Perspectives and Research Directions for Methyl 4 1h Indazole 3 Amido Benzoate
Advancements in Novel Therapeutic Agent Development
The 1H-indazole-3-carboxamide scaffold, exemplified by methyl 4-(1H-indazole-3-amido)benzoate, is a cornerstone in the development of new therapeutic agents, particularly in oncology. Research has demonstrated that derivatives of this structure are potent inhibitors of several protein kinases and other enzymes crucial for cancer cell proliferation and survival.
One key area of advancement is in targeting autophagy, a cellular recycling process that cancer cells can exploit to survive stress. An in silico high-throughput screening campaign identified an indazole-based compound, SR-17398, as a moderate inhibitor of Unc-51-Like Kinase 1 (ULK1), a key initiator of autophagy. nih.gov Structure-guided optimization led to significantly more potent inhibitors, demonstrating the scaffold's utility in developing molecules to probe autophagy's role in cancer. nih.gov
Furthermore, indazole derivatives have been extensively developed as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in epigenetic regulation. nih.govnih.gov Studies have successfully designed and synthesized novel indazole-based HDAC inhibitors with significant anti-proliferative activity against human cancer cell lines. nih.govresearchgate.net For instance, a series of hybrids combining 1H-indazol-3-amine and benzohydroxamic acid scaffolds yielded compounds with potent inhibitory activity against HDAC6 and a breast cancer cell line. nih.gov The versatility of the indazole core allows for structural modifications that can be fine-tuned to achieve desired therapeutic outcomes against a range of cancer-related targets. researchgate.net
Table 1: Selected Indazole Derivatives and their Therapeutic Potential
| Compound/Series | Target(s) | Reported Potency (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Optimized Indazole Analog (3g) | ULK1 | < 50 nM | Cancer (Autophagy Inhibition) nih.gov |
| Indazole-Benzohydroxamic Acid Hybrid (7j) | HDAC6, FGFR1 | 34 nM (HDAC6) | Cancer nih.gov |
| 1H-Indazole-3-carboxamide Derivative (44d) | GSK-3β | 0.004 µM | Cancer nih.gov |
| Indazole-Pyrimidine Derivative (13i) | VEGFR-2 | 34.5 nM | Cancer (Angiogenesis Inhibition) nih.gov |
Exploration of Undiscovered Biological Targets and Pathways
While much research has focused on known cancer targets like protein kinases and HDACs, the indazole scaffold shows potential for modulating newly discovered or less-explored biological pathways. The inherent structural versatility of indazoles allows them to be adapted to fit the binding sites of a wide array of proteins. nih.govdntb.gov.ua
A significant future direction is the exploration of this scaffold against targets involved in apoptosis, or programmed cell death. Overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2) and myeloid cell leukemia 1 (MCL-1) is a common mechanism of cancer cell survival and drug resistance. Research efforts have successfully employed a "scaffold hopping" strategy to transform indole-based compounds into indazole-based dual inhibitors of MCL-1 and BCL-2. nih.gov This approach not only broadens the therapeutic applicability of indazoles but also provides a strategy to combat resistance to drugs that target only a single BCL-2 family member. nih.gov
Further exploration could involve screening indazole libraries against other emerging target families, such as those involved in immunomodulation or metabolic regulation in cancer. The prostaglandin (B15479496) E2 (PGE2) signaling pathway, which promotes tumorigenesis and immune suppression via its receptors EP2 and EP4, represents another promising area. researchgate.net While not yet explicitly demonstrated with indazole scaffolds, the strategies used to develop dual EP2/EP4 antagonists could be applied to indazole-based compounds. researchgate.net
Strategies for Enhanced Selectivity and Potency
A critical challenge in drug development is achieving high potency for the intended target while minimizing off-target effects. For indazole-based compounds, medicinal chemists employ several strategies to enhance selectivity and potency, primarily through detailed structure-activity relationship (SAR) studies.
These studies involve systematically modifying different parts of the indazole molecule and assessing the impact on biological activity. For example, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, researchers found that adding a methyl group to the indazole phenyl ring led to a remarkable increase in activity. nih.gov Similarly, substituting the 5-position of the indazole ring with a methoxy (B1213986) group was shown to be important for high potency. nih.gov
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies revealed that incorporating fluorine substituents could significantly improve both enzymatic and cellular activity. nih.gov The strategic placement of groups that can form hydrogen bonds, such as amides and sulfonamides, has also been shown to enhance activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These findings provide a rational basis for designing next-generation inhibitors with improved therapeutic profiles.
Development of Multi-Target Directed Ligands
The complexity of diseases like cancer, which often involve multiple redundant or interacting signaling pathways, has driven the development of multi-target directed ligands (MTDLs). This approach involves designing a single chemical entity that can modulate two or more distinct biological targets simultaneously. The indazole scaffold is particularly well-suited for this strategy.
Researchers have successfully designed dual inhibitors targeting both Fibroblast Growth Factor Receptor 1 (FGFR1) and Histone Deacetylase (HDAC). nih.gov This strategy is based on the rationale that simultaneously blocking a signaling pathway (FGFR) and an epigenetic regulator (HDAC) could lead to synergistic anti-cancer effects.
Another successful example is the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov By scaffold hopping from an indole (B1671886) to an indazole framework, scientists were able to create compounds that inhibit both proteins, potentially offering a more durable therapeutic effect and a way to overcome resistance mechanisms. nih.gov The strategy of merging distinct pharmacophores onto a single scaffold, as demonstrated in the development of dual EP2/EP4 receptor antagonists, provides a powerful blueprint for creating novel indazole-based MTDLs. researchgate.net
Application of Advanced Computational Approaches in Rational Drug Design
Modern drug discovery heavily relies on advanced computational, or in silico, techniques to accelerate the design and optimization of new drug candidates. The development of indazole-based inhibitors has significantly benefited from these approaches.
In silico high-throughput screening, which involves docking large virtual libraries of compounds into the 3D structure of a protein target, has been used to identify initial indazole-based "hits" for targets like ULK1. nih.gov Following hit identification, molecular docking simulations are used to predict the precise binding mode of the inhibitor within the target's active site. This information is invaluable for guiding the rational design of new analogues with improved potency and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool. QSAR models are built to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. These computational methods reduce the time and cost associated with traditional trial-and-error approaches and are integral to the future development of therapeutics based on the this compound scaffold. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| SR-17398 |
| B-cell lymphoma 2 (BCL-2) |
| Myeloid cell leukemia 1 (MCL-1) |
| Prostaglandin E2 (PGE2) |
| Indomethacin |
Q & A
Q. What are the standard synthetic protocols for methyl 4-(1H-indazole-3-amido)benzoate?
Methodological Answer : The synthesis typically involves coupling indazole derivatives with substituted benzoate esters. For example, a general method involves refluxing intermediates like 4-amino-triazoles or benzoxazole precursors with aromatic aldehydes or acids in ethanol/methanol under acidic catalysis (e.g., acetic acid) . Purification often employs recrystallization (ethanol) or precipitation (ice-water), with purity confirmed via TLC and GC .
Advanced Question Q. How can reaction conditions be systematically optimized for higher yield and purity? Methodological Answer : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst ratio). For instance, highlights flow chemistry and statistical modeling for optimizing diazomethane synthesis, applicable here. Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., p-TsOH vs. acetic acid) while monitoring reaction progress via inline NMR or TLC. Multi-variable analysis can identify critical parameters .
Basic Question
Q. What characterization techniques confirm the structure of this compound?
Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To verify aromatic protons (δ 7.0–8.5 ppm) and ester/amide carbonyl signals (δ 165–170 ppm) .
- Melting Point (MP) : Consistency with literature values (e.g., 217–220°C for analogous compounds) .
- TLC/GC : Ensure single-spot development and >95% purity .
Advanced Question Q. How can complex NMR splitting patterns resolve regioselectivity in substituted derivatives? Methodological Answer : Use 2D NMR (COSY, HSQC) to assign coupling between indazole NH and benzoate protons. For example, NOESY can confirm spatial proximity of substituents, while ¹H-¹⁵N HMBC identifies through-space correlations in the amide bond . Computational tools (e.g., DFT simulations) may predict spectral patterns for comparison .
Basic Question
Q. What methods assess the biological activity of this compound?
Methodological Answer : Standard assays include:
- Enzyme Inhibition : Measure IC₅₀ against target kinases or proteases using fluorometric/colorimetric substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves .
Advanced Question Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved? Methodological Answer : Evaluate pharmacokinetic factors (solubility, metabolic stability). Use LC-MS to quantify plasma concentrations in animal models. Perform SAR studies to modify substituents (e.g., methoxy vs. chloro groups) and test ADMET properties. suggests modifying triazole/benzoxazole scaffolds to enhance bioavailability .
Basic Question
Q. What are recommended storage conditions to maintain stability?
Methodological Answer : Store at –20°C in amber vials under inert atmosphere (N₂). Monitor degradation via periodic HPLC analysis. notes that indoor surface adsorption can alter stability; avoid plastic containers .
Advanced Question Q. What analytical methods detect degradation products under accelerated conditions? Methodological Answer : Use forced degradation studies (heat, light, pH extremes) with UPLC-QTOF-MS to identify breakdown products. For example, hydrolytic degradation of the ester group may yield carboxylic acid derivatives. Pair with molecular dynamics simulations to predict degradation pathways .
Basic Question
Q. How to design experiments studying the reaction mechanism?
Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track bond cleavage. Kinetic studies (variable-temperature NMR) can infer transition states. ’s benzoxazole synthesis via reflux with aryl acids provides a model for acid-catalyzed mechanisms .
Advanced Question Q. What computational methods model reaction pathways and intermediates? Methodological Answer : Employ DFT (Gaussian, ORCA) to calculate energy profiles for proposed mechanisms (e.g., nucleophilic acyl substitution). Compare computed IR/NMR spectra with experimental data. ’s integration of programming for flow chemistry optimization is adaptable here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
